molecular formula C22H24N4O2 B5680934 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide

Cat. No. B5680934
M. Wt: 376.5 g/mol
InChI Key: GAWHOCBIGWTIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MPP or MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.

Mechanism of Action

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, pain, and appetite. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can modulate these processes and potentially provide therapeutic benefits in various pathological conditions.
Biochemical and Physiological Effects:
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to modulate various physiological processes, including anxiety, depression, pain, and addiction. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can reduce anxiety and depression-like behaviors in animal models, as well as alleviate pain and reduce drug-seeking behavior in addiction models. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate cardiovascular function, including blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its well-characterized pharmacological profile, and its availability as a commercial product. However, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.

Future Directions

Future research directions for 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may include the development of more potent and selective 5-HT1A receptor antagonists, as well as the investigation of the potential therapeutic applications of these compounds in various pathological conditions. Additionally, the use of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in combination with other pharmacological agents may provide new insights into the complex interactions between the serotonin system and other neurotransmitter systems in the brain and body.

Synthesis Methods

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves several steps, including the reaction of 4-bromoaniline with 4-phenoxybenzaldehyde to form 4-(4-phenoxyphenyl)aniline, which is then reacted with 1-methylimidazole to produce 4-(1-methyl-1H-imidazol-2-yl)phenylamine. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide.

Scientific Research Applications

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, pain, and addiction. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been used to study the effects of 5-HT1A receptor antagonists on the cardiovascular system, as well as the potential therapeutic applications of these compounds in the treatment of cardiovascular diseases.

properties

IUPAC Name

4-(1-methylimidazol-2-yl)-N-(4-phenoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25-16-13-23-21(25)17-11-14-26(15-12-17)22(27)24-18-7-9-20(10-8-18)28-19-5-3-2-4-6-19/h2-10,13,16-17H,11-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWHOCBIGWTIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide

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